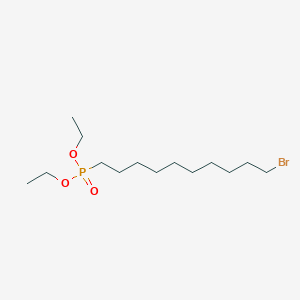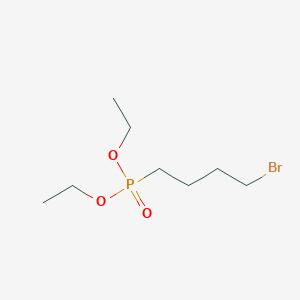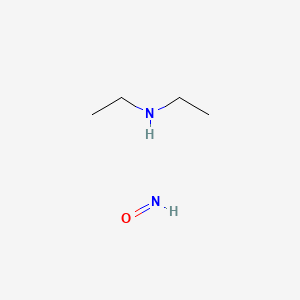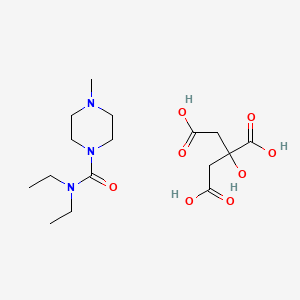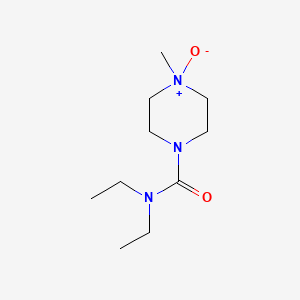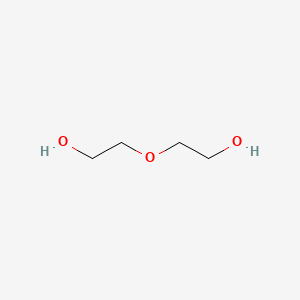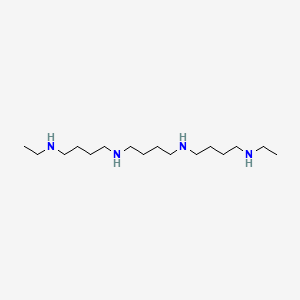
Dihydroethidium
Vue d'ensemble
Description
Dihydroethidium, also known as hydroethidium, is the chemically reduced form of the commonly used DNA dye ethidium bromide . It is a cell-permeable, chemically reduced ethidium derivative that can be used as a fluorogenic probe for the detection of reactive oxygen species (ROS) .
Synthesis Analysis
Dihydroethidium is used in various assays for the detection of reactive oxygen species . It is used as a fluorescent probe for the detection of ROS generation and is specific for superoxide and hydrogen peroxide .Molecular Structure Analysis
The molecular structure of Dihydroethidium can be found in various scientific resources .Chemical Reactions Analysis
Dihydroethidium undergoes significant oxidation in resting leukocytes, possibly through the uncoupling of mitochondrial oxidative phosphorylation . It reacts rapidly with biologically relevant radicals, including the hydroxyl radical, peroxyl radicals, the trioxidocarbonate radical anion, nitrogen dioxide, and the glutathionyl radical, via one-electron oxidation, forming the corresponding radical cations .Physical And Chemical Properties Analysis
Dihydroethidium has a molecular weight of 315.41 g/mol and is soluble in DMSO .Applications De Recherche Scientifique
Detection of Cellular Oxidative Stress
Dihydroethidium (DHE), also known as Hydroethidine, is used to detect and image cellular oxidative stress . It exhibits blue-fluorescence in the cytosol until oxidized, where it intercalates within the cell’s DNA, staining its nucleus a bright fluorescent red .
Measurement of Superoxide Production
DHE is widely used for detecting intracellular superoxide . DHE oxidation by superoxide generates specifically the compound 2-hydroxyethidium (2-E + OH), so that 2-E + OH detection confers specificity to superoxide assessment among many other reactive oxygen species .
NADPH Oxidase Activity Assessment
DHE/HPLC is used for measuring NADPH oxidase activity in enriched-membrane fraction isolated from cells or tissues . This method can improve accuracy and precision of quantitative superoxide measurements in biological samples .
Labeling Live Cells
Dihydroethidium has been used to label live cells . Once internalized, the hydroethidine is dehydrogenated to ethidium, which then intercalates into DNA .
Identification of Dead Cells
Ethidium bromide, a product of Dihydroethidium oxidation, selectively labels dead cells with red fluorescence .
Staining Cytoplasm of Living Cells
Dihydroethidium stains the cytoplasm of living cells blue (excitation 370 nm, emission 420 nm) .
Mécanisme D'action
Target of Action
Dihydroethidium, also known as hydroethidine, is primarily targeted towards Reactive Oxygen Species (ROS) . ROS play a crucial role in cellular physiology and pathology . The primary ROS that Dihydroethidium interacts with is the superoxide anion .
Mode of Action
Dihydroethidium penetrates cell membranes and forms a fluorescent protein complex with blue fluorescence . Upon oxidation, it intercalates within the cell’s DNA, staining its nucleus a bright fluorescent red . This interaction is quantified using fluorescence measurements .
Biochemical Pathways
Dihydroethidium is involved in the detection of oxidative activities in cells, including the respiratory burst in phagocytes . It undergoes significant oxidation in resting leukocytes, possibly through the uncoupling of mitochondrial oxidative phosphorylation . The oxidation of Dihydroethidium leads to the formation of other fluorescent products, particularly ethidium, usually formed at higher quantities than 2-hydroxyethidium .
Pharmacokinetics
It is known that dihydroethidium is amembrane-permeable compound , suggesting that it can be absorbed and distributed within cells. It is soluble in DMSO and DMF , which may influence its metabolism and excretion. More research is needed to fully understand the ADME properties of Dihydroethidium.
Result of Action
Upon oxidation, Dihydroethidium intercalates within the cell’s DNA, staining its nucleus a bright fluorescent red . This change in fluorescence is used to detect the presence of superoxide anions in cells . The oxidation of Dihydroethidium can lead to the formation of other fluorescent products, particularly ethidium .
Action Environment
The action of Dihydroethidium can be influenced by various environmental factors. For instance, the generation of ROS in bacteria was found to be greater under higher pH and temperature levels . Additionally, factors such as cell density and ambient light can influence the amount of ethidium product and EOH/ethidium ratios .
Orientations Futures
Dihydroethidium is an excellent and inexpensive fluorescent probe for detecting ROS generation in living cells, specifically for superoxide . It has clear signals, long-lasting fluorescence, and simple procedures, making it a great benchmark for cellular redox status measurements . Future studies are needed to translate these new technologies from the test tube to physiological applications .
Propriétés
IUPAC Name |
5-ethyl-6-phenyl-6H-phenanthridine-3,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14/h3-13,21H,2,22-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJODUBPWNZLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909235 | |
| Record name | 5-Ethyl-6-phenyl-5,6-dihydrophenanthridine-3,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroethidium | |
CAS RN |
104821-25-2 | |
| Record name | Dihydroethidium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104821-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroethidium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104821252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-6-phenyl-5,6-dihydrophenanthridine-3,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






